REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[N:5]=[CH:4][N:3]=1.CCN(C(C)C)C(C)C.[NH2:18][C:19]1[NH:20][C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=1.O>CN(C=O)C>[Cl:8][C:6]1[N:5]=[CH:4][N:3]=[C:2]([N:20]2[C:21]3[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=3[N:23]=[C:19]2[NH2:18])[N:7]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=N1)Cl
|
Name
|
|
Quantity
|
1.16 mL
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
888 mg
|
Type
|
reactant
|
Smiles
|
NC=1NC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at 0° C. for 1.9 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added portionwise over 5 min
|
Duration
|
5 min
|
Type
|
WAIT
|
Details
|
at RT for 3.25 h
|
Duration
|
3.25 h
|
Type
|
ADDITION
|
Details
|
At this point, the mixture is poured into 40 mL
|
Type
|
CUSTOM
|
Details
|
The light yellow solid is isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1.9 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=N1)N1C(=NC2=C1C=CC=C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.36 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |